Cefdinir, also known as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic, third-generation cephalosporin antibiotic. [, , ] It belongs to the β-lactam class of antibiotics, characterized by a β-lactam ring in their molecular structure. [] Cefdinir is widely employed in scientific research to investigate its antibacterial activity, pharmacokinetic properties, and potential for various applications beyond its clinical use.
Optimizing Drug Delivery: Continued research on cefdinir delivery systems is crucial for overcoming its limitations and improving its therapeutic efficacy. [, , , , , , ] Investigating novel nanoformulations, lipid-based carriers, and mucoadhesive systems could further enhance its solubility, bioavailability, and targeted delivery.
Combating Antibiotic Resistance: Exploring cefdinir's effectiveness against emerging drug-resistant bacteria is paramount in combating antibiotic resistance. [, , ] Research on synergistic effects with other antibiotics or novel drug combinations could potentially overcome resistance mechanisms and expand its therapeutic applications.
Unveiling New Therapeutic Targets: Cefdinir's potential for repurposing in treating non-bacterial diseases, like tuberculosis or neuropsychiatric disorders, necessitates further investigation. [, ] Delving deeper into its mechanism of action beyond bacterial cell wall inhibition could reveal novel therapeutic targets and expand its clinical utility.
Understanding Long-Term Effects: Investigating the long-term consequences of cefdinir exposure on human microbiota is essential for assessing its safety and ecological impact. [] Understanding its influence on microbial communities in the gut and respiratory tract can guide responsible use and minimize potential disruptions to the human microbiome.
E-Cefdinir, a semi-synthetic antibiotic, is a member of the third generation of cephalosporins. It is primarily used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. E-Cefdinir is structurally related to other cephalosporins but has unique properties that enhance its efficacy and stability. The compound is often marketed under the brand name Omnicef.
E-Cefdinir is derived from natural cephalosporins, specifically through chemical modifications of the core cephem structure. The synthesis typically starts from 7-amino-3-vinyl-3-cephem-4-carboxylic acid, which undergoes various chemical transformations to yield E-Cefdinir.
E-Cefdinir falls under the category of antibiotics and more specifically, it is classified as a cephalosporin antibiotic. This classification is based on its structural characteristics and its mechanism of action against bacterial pathogens.
The synthesis of E-Cefdinir involves several key steps:
The synthesis can be conducted using different methods, including:
For example, one method involves reacting the thioester of a specific formula with the starting material in the presence of an organic base and water, followed by purification steps such as crystallization .
E-Cefdinir has a complex molecular structure characterized by the following components:
The molecular formula for E-Cefdinir is , with a molecular weight of approximately 345.4 g/mol .
Key data regarding its structure includes:
E-Cefdinir can undergo various chemical reactions typical for cephalosporins:
The synthesis methods often include monitoring reactions through High-Performance Liquid Chromatography (HPLC) to ensure purity and yield. For instance, impurities such as cefdinir sulfoxide can be quantitatively analyzed during production .
E-Cefdinir exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis.
The Minimum Inhibitory Concentration (MIC) values for E-Cefdinir vary depending on the bacterial strain but typically range from 0.5 to 16 µg/mL for susceptible organisms.
Relevant data indicates that E-Cefdinir should be stored in a cool, dry place away from direct sunlight to maintain its efficacy .
E-Cefdinir is widely used in clinical settings for treating various infections, including:
Its broad-spectrum activity makes it a valuable option in empirical therapy where the causative organism may not be immediately identified .
E-Cefdinir (Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a third-generation cephalosporin antibiotic with the molecular formula C₁₄H₁₃N₅O₅S₂ and a molecular weight of 395.41 g/mol [8] [9]. Its core structure consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The E-configuration (synonym for the Z-isomer in oxime nomenclature) is defined by the (Z)-hydroxyimino group at the C7 side chain, critical for β-lactamase stability and antibacterial activity [9] [4]. Absolute stereochemistry includes two chiral centers at C6 and C7, both exhibiting R-configuration. The 3-vinyl group enhances oral bioavailability compared to older cephalosporins [4].
Key Structural Features:
Table 1: Spectroscopic Assignments for E-Cefdinir
Technique | Key Assignments |
---|---|
¹H NMR (DMSO-d₆) | δ 9.62 (d, C7-NH), 9.24 (s, oxime-OH), 6.48 (dd, vinyl-H), 5.82 (s, thiazole-H) [4] |
¹³C NMR | δ 171.8 (C-COOH), 166.2 (amide C=O), 160.1 (thiazole C4) [4] |
IR (KBr) | 1772 cm⁻¹ (β-lactam C=O), 1650 cm⁻¹ (amide I), 1590 cm⁻¹ (COO⁻ asym) [4] |
Industrial synthesis of E-Cefdinir relies on semi-synthetic routes from 7-aminocephalosporanic acid (7-ACA). Two principal methods dominate:
Table 2: Key Industrial Synthesis Methods
Method | Activating Agent | Deprotection Reagent | Yield | Advantage |
---|---|---|---|---|
Classical | Benzothiazol-2-yl thioester | HCl/HCO₂H | 60-65% | High purity |
Alternative | None (sodium salt) | HCl/HCO₂H | 75-80% | Avoids diketene, cost-effective [2] |
Solubility: E-Cefdinir exhibits pH-dependent solubility. It is poorly soluble in water (0.6–1.2 mg/mL at 25°C) but forms soluble salts in alkaline conditions. Solubility in organic solvents: methanol (2.8 mg/mL), acetone (<0.1 mg/mL) [8] [4]. Cyclodextrin complexation improves aqueous solubility 3-fold, enhancing bioavailability [4].
pKa Values:
Thermal Stability:
E-Cefdinir exists in multiple polymorphic forms, characterized by distinct X-ray powder diffraction (XRPD) patterns and thermodynamic stability:
Table 3: Polymorph Characteristics
Form | Angle (2θ) | d-Spacing (Å) | Relative Crystallinity | Storage Stability |
---|---|---|---|---|
Form I | 8.1°, 12.3° | 10.9, 7.2 | 100% (reference) | >24 months, 25°C |
Form II | 7.5°, 10.9° | 11.8, 8.1 | 85% | Converts at >40% RH [3] |
Crystalline stability is compromised under accelerated conditions (40°C/75% RH), with Form II transitioning to Form I within 7 days [3]. Dissolution rates decrease by 12–18% for Form II compared to Form I due to lattice energy differences [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7